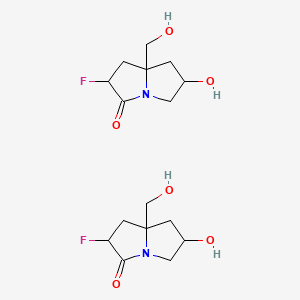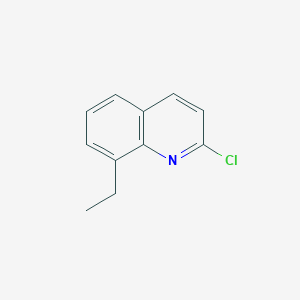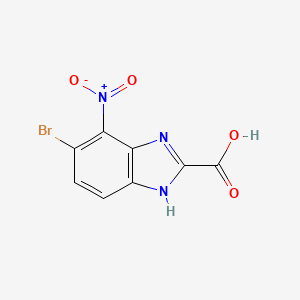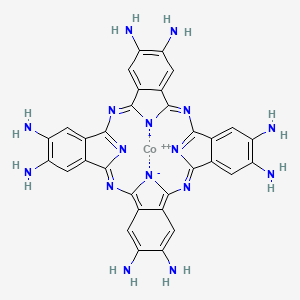
2-Iodoethyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoethyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of an iodine atom, an ethyl group, and two chlorophosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl Phosphorodichloridate typically involves the reaction of 2-iodoethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
2-Iodoethanol+Phosphorus Oxychloride→2-Iodoethyl Phosphorodichloridate+Hydrogen Chloride
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time.
Chemical Reactions Analysis
Types of Reactions
2-Iodoethyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-iodoethanol and phosphoric acid derivatives.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-azidoethyl phosphorodichloridate, 2-thioethyl phosphorodichloridate, and 2-alkoxyethyl phosphorodichloridate.
Hydrolysis: Products include 2-iodoethanol and phosphoric acid derivatives.
Oxidation: Products include phosphoric acid derivatives with higher oxidation states.
Scientific Research Applications
2-Iodoethyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various phosphorus-containing compounds.
Bioconjugation: The compound can be used to introduce phosphorus-containing groups into biomolecules for labeling or modification purposes.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the preparation of phosphorus-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodoethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds and the iodine-ethyl group. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-carbon or phosphorus-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl Phosphorodichloridate: Similar in structure but with a bromine atom instead of iodine.
2-Chloroethyl Phosphorodichloridate: Contains a chlorine atom instead of iodine.
2-Fluoroethyl Phosphorodichloridate: Contains a fluorine atom instead of iodine.
Uniqueness
2-Iodoethyl Phosphorodichloridate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reaction kinetics and product distributions.
Properties
Molecular Formula |
C2H4Cl2IO2P |
|---|---|
Molecular Weight |
288.83 g/mol |
IUPAC Name |
1-dichlorophosphoryloxy-2-iodoethane |
InChI |
InChI=1S/C2H4Cl2IO2P/c3-8(4,6)7-2-1-5/h1-2H2 |
InChI Key |
VCYDQROMEZBLFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


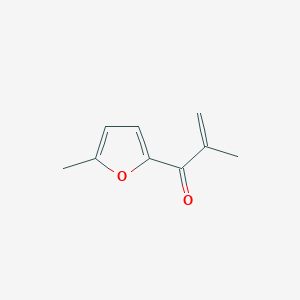
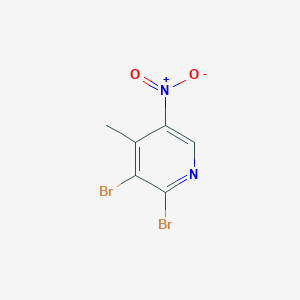
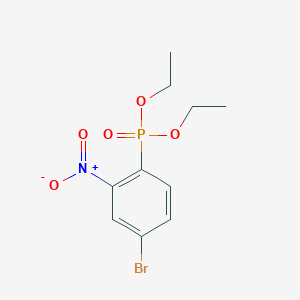
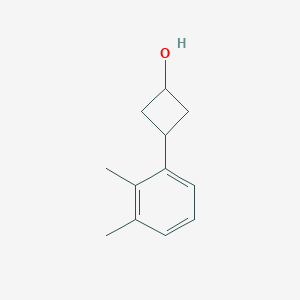
![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

